3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one
Description
3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one (hereafter referred to by its systematic name) is an enaminone derivative featuring a thiazole core substituted with methyl groups at positions 2 and 4, and a dimethylamino-acrylophenone moiety at position 3. This compound is synthesized via Claisen-Schmidt condensation, where 5-acetyl-2,4-dimethylthiazole reacts with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux conditions, yielding the product in high purity . Structural elucidation via $ ^1H $ NMR confirms key signals: δ = 2.49 (s, 3H, CH$ _3 $), 2.78 (s, 3H, CH$ _3 $), 2.98 (s, 3H, CH$ _3 $), 3.15 (s, 3H, CH$ _3 $), and characteristic vinyl proton resonances at δ = 5.49–5.54 (d, J = 12 Hz) and 6.90–7.28 (d, J = 12 Hz) .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-10(14-8(2)11-7)9(13)5-6-12(3)4/h5-6H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHMJHFUGUCVFT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Modified Substrates
Reactants :
- α-Chloroacetone (2-chloropropanone) as the α-haloketone.
- Thioacetamide as the sulfur and nitrogen source.
Mechanism :
- Nucleophilic attack by thioacetamide’s sulfur on the α-carbon of α-chloroacetone.
- Cyclization via intramolecular dehydration to form the thiazole ring.
Substituent Introduction :
This method aligns with protocols observed in pyrazolo[1,5-α]pyrimidine syntheses, where thiazole intermediates are functionalized prior to coupling.
Enaminone Formation: Key Reaction Pathways
The enaminone moiety (3-(dimethylamino)prop-2-en-1-one) is constructed via condensation reactions between acetylthiazole derivatives and dimethylamine. Two primary methods dominate literature:
Claisen-Schmidt Condensation
Reactants :
- 5-Acetyl-2,4-dimethylthiazole.
- Dimethylamine hydrochloride.
Conditions :
Mechanism :
Use of Enamine-Forming Reagents
- DMF-DMA (Dimethylformamide Dimethyl Acetal) :
Integrated Synthetic Routes
Combining thiazole synthesis and enaminone formation, the full pathway proceeds as follows:
Stepwise Synthesis
Step 1: Thiazole Core Preparation
Step 2: Enaminone Formation
One-Pot Methodologies
- Patent-Based Approach :
Reaction Optimization and Challenges
Stereochemical Control
Yield Enhancement Strategies
Catalyst Screening :
Catalyst Solvent Temperature (°C) Yield (%) H₂SO₄ Ethanol 80 68 Triethylamine Toluene 110 72 DMF-DMA Xylene 120 85 Microwave Assistance :
Analytical Characterization
Spectroscopic Data :
Chromatographic Purity :
Industrial-Scale Production Considerations
Cost-Effective Substrates
Waste Management
Emerging Synthetic Technologies
Flow Chemistry Applications
Photocatalytic Methods
- Visible-light-mediated enaminone formation under mild conditions (room temperature, 24 hours, 75% yield).
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, thiazole derivatives have been studied for their effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the thiazole ring can enhance antibacterial activity, making it a promising scaffold for developing new antibiotics .
Anticancer Properties
Studies have shown that thiazole derivatives possess anticancer properties. A notable case study involved a series of thiazole-based compounds that demonstrated cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in cancer cell proliferation. The compound has been tested for its potential to induce apoptosis in cancer cells, showing promise as a lead compound for further development .
Material Science Applications
Organic Electronics
The compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Research indicates that thiazole derivatives can be used as hole transport materials due to their favorable electronic properties. A study detailed the synthesis of a series of thiazole-based compounds and their performance in OLED devices, demonstrating improved efficiency and stability compared to traditional materials .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Material Science | Organic Electronics | Used as hole transport material in OLEDs |
Case Studies
-
Antimicrobial Activity Study
A recent study published in Pharmaceutical Research evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent . -
Cytotoxicity Assessment
In another study published in Cancer Letters, researchers assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results showed significant inhibition of cell growth at micromolar concentrations, with the compound inducing apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of gene expression, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Sodium Salt of 3-Hydroxy-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one (Compound 10)
- Structural Difference: Replaces the dimethylamino group with a hydroxyl moiety.
- Synthesis : Derived from 5-acetyl-2,4-dimethylthiazole via reaction with ethyl formate in the presence of sodium methoxide .
- Chemical Reactivity: The hydroxyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., with aminopyrazoles to form pyrazolo[1,5-a]pyrimidines) .
2.1.2. 3-(Dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one
- Structural Difference: Fluorination at the β-position of the enone and a methylamino substituent on the thiazole ring.
- Synthesis: Generated via fluorination of the parent compound using SelecFluor in methanol .
Chalcone and Enaminone Derivatives
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Analogs)
- Structural Difference : Replaces the thiazole core with a simple aryl group.
- Crystallographic Data : Dihedral angles between the central benzene and fluorophenyl rings range from 7.14° to 56.26°, influencing conjugation and solubility .
- Reactivity : Lacks the thiazole’s heteroatom-driven electronic effects, reducing versatility in heterocyclic synthesis .
2.2.2. (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one
Comparative Spectral and Reactivity Data
Biological Activity
3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer research. This article reviews its biological activity by summarizing various studies, including in vitro and in vivo experiments, and discussing the underlying mechanisms of action.
- Molecular Formula : C10H14N2OS
- Molecular Weight : 210.3 g/mol
- CAS Number : 15521980
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Several studies have reported its efficacy against various cancer cell lines.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits antiproliferative effects by disrupting microtubule dynamics through binding to the colchicine site of tubulin polymerization. This mechanism is crucial for inducing apoptosis in cancer cells .
- Studies indicate that the compound can activate caspases (caspase-2, -3, and -8), which are essential for the apoptotic process .
-
In Vitro Studies :
- A series of experiments evaluated the compound's activity against multiple human cancer cell lines. Notably, it demonstrated IC50 values ranging from low micromolar to single-digit nanomolar concentrations against various lines, indicating potent antiproliferative activity .
- The compound's activity was compared with other thiazole derivatives, revealing that modifications at the thiazole ring significantly influenced its biological potency. For instance, compounds with N,N-dimethylamino substitutions showed reduced activity compared to their N-methylamino counterparts .
- Cytotoxicity Against Normal Cells :
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one, and how do reaction conditions influence yield?
- The compound is synthesized via condensation of 5-acetyl-2,4-dimethylthiazole with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux. This method achieves high yields (~80%) by optimizing solvent polarity and temperature to stabilize the enaminone intermediate .
- Key validation : NMR data (e.g., δ=2.49 ppm for thiazole-CH, 5.49–5.54 ppm for CH=CH–N) and elemental analysis confirm structural integrity .
Q. How is the compound structurally characterized, and what crystallographic tools are recommended?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The enaminone backbone adopts a planar conformation, with bond lengths (C=O: 1.22 Å, C=C: 1.34 Å) consistent with conjugation. Use SHELX for refinement and Mercury for visualization of intermolecular interactions (e.g., π-π stacking in thiazole rings) .
- Example : A similar enaminone derivative (3-dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one) crystallizes in the monoclinic P2/c space group (Z=4) .
Q. What preliminary biological activities have been reported for this compound?
- Derivatives show IC values in the 50–75 μM range against cancer cell lines (e.g., breast MCF-7). Activity correlates with the electron-withdrawing thiazole moiety enhancing electrophilicity at the α,β-unsaturated ketone .
- Table :
| Derivative Substituent | IC (μM) | Target |
|---|---|---|
| 4-Fluorophenyl | 54.3 | MCF-7 |
| 3-Methylphenyl | 73.5 | HeLa |
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like DNA gyrase B?
- Molecular dynamics (MD) simulations using AMBER or GROMACS assess binding to DNA gyrase B (PDB: 1KZN). The α,β-unsaturated ketone forms hydrogen bonds with Arg76 and Asp73, while the thiazole ring participates in hydrophobic interactions with Val167 .
- Validation : RMSD < 2.0 Å over 100 ns simulations indicates stable binding .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Twinning and weak diffraction (common with flexible enaminones) require high-resolution data (d ≤ 1.0 Å). Use SHELXD for structure solution and TWINLAW for detwinning. For ambiguous electron density, iterative refinement in SHELXL with restraints on planar groups improves accuracy .
Q. How do conflicting spectral and computational data for tautomeric forms (enaminone vs. keto-enamine) get resolved?
- NMR and IR spectroscopy distinguish tautomers: C=O stretches at 1670 cm (enaminone) vs. 1720 cm (keto). DFT calculations (B3LYP/6-31G*) compare relative stability; the enaminone form is favored by 8–10 kcal/mol due to conjugation .
Q. What strategies optimize regioselectivity in cycloaddition reactions involving this compound?
- Use inverse electron-demand Diels-Alder (IEDDA) with electron-deficient dienophiles (e.g., tetrazines). The dimethylamino group acts as an electron donor, directing addition to the β-position of the enone. Solvent polarity (e.g., DMF vs. toluene) further modulates regioselectivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
